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Compound of Interest

Compound Name: CG428

Cat. No.: B11929720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis

Targeting Chimera) degrader, in pre-clinical in-vivo tumor models.

Introduction
CG428 is a novel heterobifunctional molecule designed to induce the degradation of TRK

proteins, which are key drivers in a variety of cancers. As a PROTAC, CG428 functions by

recruiting the E3 ubiquitin ligase Cereblon (CRBN) to TRK, leading to its ubiquitination and

subsequent degradation by the proteasome. This mechanism of action offers a promising

therapeutic strategy to overcome resistance to traditional kinase inhibitors. The primary

application of CG428 in in-vivo settings is to assess its anti-tumor efficacy and pharmacokinetic

profile in relevant cancer models, such as the KM12 colorectal carcinoma xenograft model,

which expresses a TPM3-TRKA fusion protein.

Mechanism of Action
CG428 is comprised of a ligand that binds to the TRK kinase domain and a second ligand that

engages the E3 ubiquitin ligase, CRBN. By simultaneously binding to both TRK and CRBN,

CG428 facilitates the formation of a ternary complex, which brings the E3 ligase in close

proximity to the TRK protein. This proximity allows for the transfer of ubiquitin molecules to

TRK, marking it for degradation by the 26S proteasome. The degradation of TRK disrupts
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downstream signaling pathways, such as the PLCγ1 pathway, thereby inhibiting cancer cell

growth and proliferation.
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Caption: Signaling pathway of CG428-induced TRK protein degradation.
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Data Presentation
Table 1: In-Vivo Efficacy of CG428 in KM12 Xenograft
Model

Animal
Model

Cell Line
Treatmen
t Group

Dosage
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Nude Mice KM12 Vehicle -
Intraperiton

eal (i.p.)
Daily 0

Nude Mice KM12 CG428 25
Intraperiton

eal (i.p.)
Daily 45

Nude Mice KM12 CG428 50
Intraperiton

eal (i.p.)
Daily 78

Table 2: Pharmacokinetic Parameters of CG428 in Mice
Compoun
d

Dosage
(mg/kg)

Administr
ation
Route

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

T½ (h)

CG428 10
Intravenou

s (i.v.)
1250 0.08 2850 2.5

CG428 25
Intraperiton

eal (i.p.)
850 0.5 4100 3.1

Experimental Protocols
Protocol 1: In-Vivo Anti-Tumor Efficacy Study in a
Xenograft Model
1. Animal Model and Cell Line:

Animal: Female athymic nude mice (6-8 weeks old).
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Cell Line: KM12 human colorectal carcinoma cells.

2. Tumor Implantation:

Culture KM12 cells in appropriate media until they reach 80-90% confluency.

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a

concentration of 1 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each

mouse.

Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups.

Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5%

Tween 80, and 45% saline) intraperitoneally (i.p.) once daily.

CG428 Treatment Groups: Prepare CG428 in the vehicle solution at the desired

concentrations (e.g., 25 mg/kg and 50 mg/kg). Administer the corresponding dose i.p. once

daily.

Continue treatment for a predetermined period (e.g., 21 days).

4. Data Collection and Analysis:

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot to confirm TRK degradation).

Calculate the percentage of tumor growth inhibition for each treatment group compared to

the vehicle control group.
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Caption: Experimental workflow for in-vivo efficacy studies of CG428.
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Protocol 2: Pharmacokinetic Study in Mice
1. Animal Model:

Male ICR mice (6-8 weeks old).

2. Dosing and Sample Collection:

Intravenous (i.v.) Administration:

Administer a single dose of CG428 (e.g., 10 mg/kg) via tail vein injection.

Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.08,

0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.

Intraperitoneal (i.p.) Administration:

Administer a single dose of CG428 (e.g., 25 mg/kg) via intraperitoneal injection.

Collect blood samples at the same time points as the i.v. study.

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Analysis:

Centrifuge the blood samples to separate the plasma.

Store plasma samples at -80°C until analysis.

Determine the concentration of CG428 in the plasma samples using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax

(time to maximum concentration), AUC (area under the curve), and T½ (half-life) using

appropriate software.
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Disclaimer: These protocols are intended as a general guide. Researchers should optimize the

experimental conditions based on their specific needs and in accordance with institutional

animal care and use committee (IACUC) guidelines.

To cite this document: BenchChem. [Application Notes and Protocols for CG428 in In-Vivo
Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929720#cg428-dosage-for-in-vivo-tumor-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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